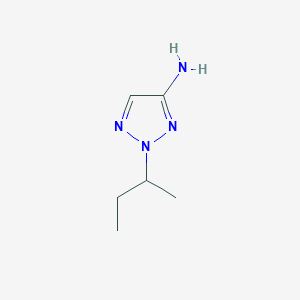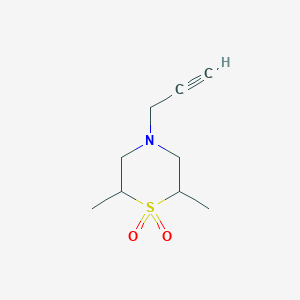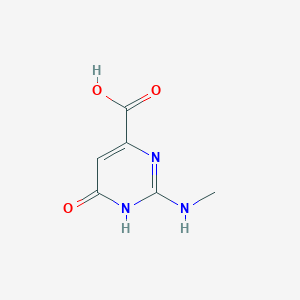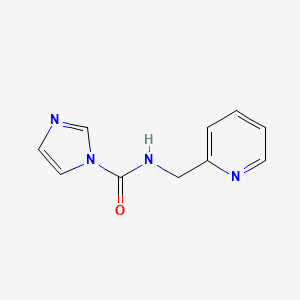
2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a butan-2-yl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce halogenated triazoles.
Applications De Recherche Scientifique
2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and stabilizers.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
4-Phenyl-1,2,3-triazole: A derivative with a phenyl group attached to the triazole ring.
1,2,4-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
2-(Butan-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the butan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C6H12N4 |
|---|---|
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
2-butan-2-yltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5(2)10-8-4-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |
Clé InChI |
DUJJQOHHKLVKDX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1N=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)






![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
